1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride
CAS No.:
Cat. No.: VC20340071
Molecular Formula: C9H15ClN2O3S
Molecular Weight: 266.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O3S |
|---|---|
| Molecular Weight | 266.75 g/mol |
| IUPAC Name | 1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2O3S.ClH/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7;/h2,6-7H,1,3-5,10H2,(H,11,12);1H |
| Standard InChI Key | NOTUPEVLPBDITL-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N.Cl |
Introduction
1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-1-carboxamide hydrochloride is a cyclopropane-derived organic compound with potential applications in pharmaceutical research. Its molecular complexity and functional groups make it a candidate for intermediate roles in drug development, particularly in antiviral therapies. Below is a structured analysis of its chemical identity, synthesis, and research relevance.
Research Applications and Findings
Pharmaceutical Intermediate
The compound’s structural analogs, such as 1-amino-2-vinylcyclopropane carboxylic acid derivatives, are critical intermediates in hepatitis C virus (HCV) protease inhibitors. For example:
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Optically active isomers (e.g., (1R,2S)-configuration) are precursors to drugs targeting HCV NS3/4A protease .
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Derivatives exhibit high antiviral activity and have been explored in clinical candidates .
Stereochemical Significance
The (1R,2S)-isomer (PubChem CID 23595124) highlights the importance of stereochemistry in biological activity. Enzymatic or chemical resolution methods are employed to isolate active enantiomers .
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